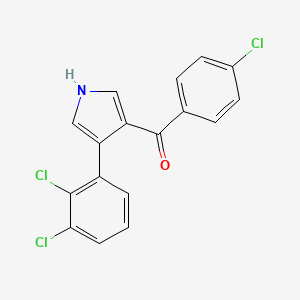

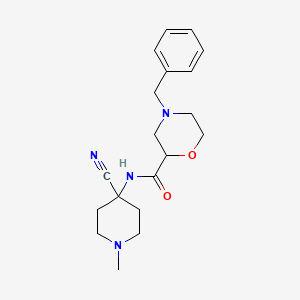

![molecular formula C7H7N3 B3017608 1,4-Dihydropyrido[3,4-b]pyrazine CAS No. 83269-34-5](/img/structure/B3017608.png)

1,4-Dihydropyrido[3,4-b]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Dihydropyrido[3,4-b]pyrazine is a compound that has been found to be useful for treating diseases associated with KRAS activity . It is also known as Pyrido[3,4-b]pyrazine-2,3-dione, 1,4-dihydro- .

Synthesis Analysis

The synthesis of this compound involves the use of multi-component one-pot and green synthetic methodologies . The construction of 1,4-DHP with structural and functional modifications has been highlighted in recent accomplishments .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Certain derivatives containing the 1,2-dihydropyrido[3,4-b]pyrazine ring system are active against experimental neoplasms in mice . The mechanism of action of these agents has been attributed to the accumulation of cells at mitosis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 163.1335 . Its formula is C7H5N3O2 .Aplicaciones Científicas De Investigación

Synthesis and Applications in Cancer Treatment

- Cancer Treatment and KRAS Activity : 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized as KRAS covalent inhibitors, useful for treating cancers and diseases associated with KRAS activity (De, 2022).

Scaffold Development for Drug Discovery

Tetrahydropyrido[3,4-b]pyrazine Scaffolds : This compound has been synthesized by a one-pot annelation reaction of pentafluoropyridine with diamines. The products are relevant for the development of new chemical entities in life sciences and drug discovery (Sandford et al., 2005).

Polyfunctional Tetrahydropyrido[2,3-b]pyrazine Scaffolds : These scaffolds are synthesized by sequential reaction of pentafluoropyridine, showcasing the potential for creating diverse [6,6]-ring fused systems (Baron et al., 2005).

Ligand Development for Receptor Complexes

- Ligands for GABA Receptor Complex : Imidazo-[1,5-a]pyrido[2,3-e]pyrazines synthesized from 1,4-dihydropyrido[2,3-b]pyrazin-2(3H),3-dione have potential as ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex (Weber et al., 2002).

Optoelectronic Applications

- Optoelectronic Materials Development : Pyrazine derivatives, particularly 1,7- and 1,5-dihydrodipyrrolo[2,3-b]pyrazines, show promise as organic materials for optoelectronic applications due to their optical and thermal properties (Meti et al., 2017).

Chemical Synthesis and Molecular Structure

Chemical Space Construction : The [4+1+1] annulation approach has been used to construct dihydropyrazine units, opening opportunities for exploring biological activity associated with this scaffold (Dagar et al., 2019).

Synthesis of Pyrazine Derivatives : The study explores the synthesis and herbicidal activity of various pyrazine derivatives, highlighting their diverse biological and industrial significance (Doležal & Kráľová, 2011).

Biotechnology and Microbial Metabolism

- Microbial Metabolism of Pyrazines : This review discusses the microbial metabolism of pyrazines, highlighting their synthesis and degradation by bacteria and fungi, and their applications in food, agriculture, and medicine (Rajini et al., 2011).

Mecanismo De Acción

Direcciones Futuras

Propiedades

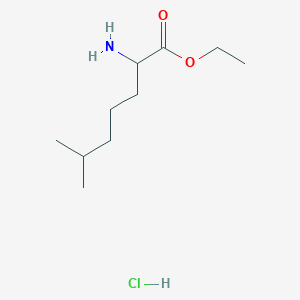

Número CAS |

83269-34-5 |

|---|---|

Fórmula molecular |

C7H7N3 |

Peso molecular |

133.15 g/mol |

Nombre IUPAC |

1,2-dihydropyrido[3,4-b]pyrazine |

InChI |

InChI=1S/C7H7N3/c1-2-8-5-7-6(1)9-3-4-10-7/h1-2,4-5,9H,3H2 |

Clave InChI |

ILZWGWOJNKERQN-UHFFFAOYSA-N |

SMILES |

C1=CN=CC2=C1NC=CN2 |

SMILES canónico |

C1C=NC2=C(N1)C=CN=C2 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

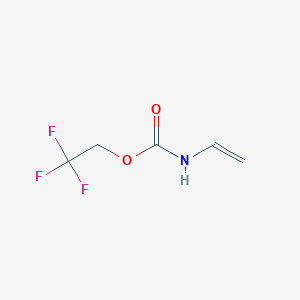

![tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B3017531.png)

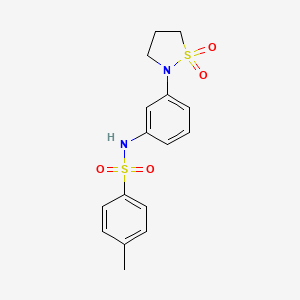

![[2-(Prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B3017540.png)

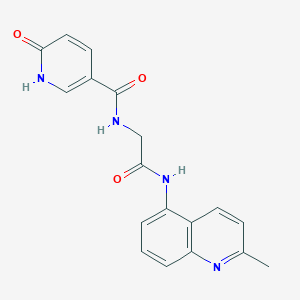

![3-(1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B3017543.png)

![2-fluoro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B3017546.png)

![1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B3017548.png)